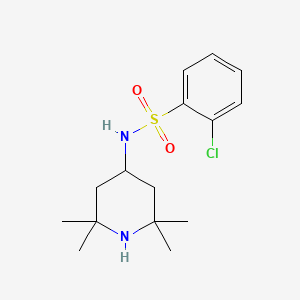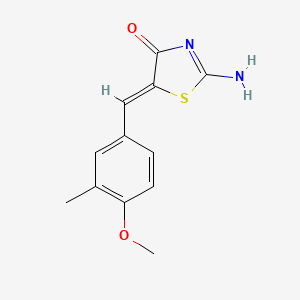![molecular formula C23H16N4O3 B5407600 (2E)-2-(1H-benzimidazol-2-yl)-3-{4-[(4-nitrobenzyl)oxy]phenyl}prop-2-enenitrile](/img/structure/B5407600.png)
(2E)-2-(1H-benzimidazol-2-yl)-3-{4-[(4-nitrobenzyl)oxy]phenyl}prop-2-enenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-2-(1H-benzimidazol-2-yl)-3-{4-[(4-nitrobenzyl)oxy]phenyl}prop-2-enenitrile is a complex organic compound that features a benzimidazole moiety linked to a phenyl group through a propenenitrile bridge The compound is characterized by the presence of a nitrobenzyl ether substituent on the phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(1H-benzimidazol-2-yl)-3-{4-[(4-nitrobenzyl)oxy]phenyl}prop-2-enenitrile typically involves multiple steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of Propenenitrile Bridge: The next step involves the formation of the propenenitrile bridge, which can be achieved through a Knoevenagel condensation reaction between the benzimidazole derivative and an appropriate aldehyde in the presence of a base.
Attachment of Nitrobenzyl Ether: The final step is the introduction of the nitrobenzyl ether group. This can be accomplished through an etherification reaction using 4-nitrobenzyl bromide and a suitable phenol derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form amino derivatives under suitable conditions.
Reduction: The compound can be reduced to form various intermediates, which can be further functionalized.
Substitution: The benzimidazole and phenyl rings can undergo electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid, while nucleophilic substitutions may involve alkyl halides and strong bases.
Major Products
Oxidation: Amino derivatives of the compound.
Reduction: Various reduced intermediates.
Substitution: Substituted benzimidazole and phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, the compound may serve as a probe or ligand in studying enzyme interactions and receptor binding due to its benzimidazole core.
Medicine
The compound’s structure suggests potential pharmacological activities, such as antimicrobial, antiviral, or anticancer properties. It could be explored as a lead compound in drug discovery.
Industry
In the industrial sector, the compound could be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of (2E)-2-(1H-benzimidazol-2-yl)-3-{4-[(4-nitrobenzyl)oxy]phenyl}prop-2-enenitrile would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The benzimidazole core is known to bind to various biological macromolecules, potentially inhibiting or activating their functions. The nitrobenzyl ether group could also play a role in the compound’s reactivity and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
(2E)-2-(1H-benzimidazol-2-yl)-3-phenylprop-2-enenitrile: Lacks the nitrobenzyl ether group, which may result in different chemical and biological properties.
(2E)-2-(1H-benzimidazol-2-yl)-3-(4-methoxyphenyl)prop-2-enenitrile: Contains a methoxy group instead of a nitrobenzyl ether, potentially altering its reactivity and applications.
Uniqueness
The presence of the nitrobenzyl ether group in (2E)-2-(1H-benzimidazol-2-yl)-3-{4-[(4-nitrobenzyl)oxy]phenyl}prop-2-enenitrile distinguishes it from similar compounds
Propiedades
IUPAC Name |
(E)-2-(1H-benzimidazol-2-yl)-3-[4-[(4-nitrophenyl)methoxy]phenyl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N4O3/c24-14-18(23-25-21-3-1-2-4-22(21)26-23)13-16-7-11-20(12-8-16)30-15-17-5-9-19(10-6-17)27(28)29/h1-13H,15H2,(H,25,26)/b18-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWZFGYPVXLVMGT-QGOAFFKASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C(=CC3=CC=C(C=C3)OCC4=CC=C(C=C4)[N+](=O)[O-])C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)NC(=N2)/C(=C/C3=CC=C(C=C3)OCC4=CC=C(C=C4)[N+](=O)[O-])/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![ethyl 4-(2,4-dimethylphenyl)-6-[(4-methyl-1-piperazinyl)methyl]-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5407522.png)
![6-chloro-2-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B5407527.png)
![N-({1-[(3-isopropylisoxazol-5-yl)methyl]piperidin-3-yl}methyl)cyclobutanecarboxamide](/img/structure/B5407545.png)

![2,6-difluoro-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5407567.png)

![1-[(4-methoxy-1-piperidinyl)sulfonyl]-2-(2-phenylethyl)piperidine](/img/structure/B5407575.png)
![2-[3-(3,4-dimethoxyphenyl)acryloyl]-4-fluorophenyl 3,4-dimethoxybenzoate](/img/structure/B5407583.png)

![2-[1-(4-biphenylylmethyl)-3-oxo-2-piperazinyl]-N-(2-methoxyethyl)acetamide](/img/structure/B5407608.png)
![(1R*,2R*,6S*,7S*)-4-[(1-cyclohexyl-1H-imidazol-5-yl)methyl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5407615.png)
![2-(2-{3-[2-(2,4-difluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)phenol](/img/structure/B5407621.png)
![2-[2-Methoxy-6-[(thiophen-2-ylmethylamino)methyl]phenoxy]acetamide;hydrochloride](/img/structure/B5407626.png)
![4-{[2-(1-benzofuran-5-yl)-1H-imidazol-1-yl]methyl}-1-ethyl-1H-pyrazole](/img/structure/B5407633.png)
